4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

This 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (CAS 1516103-67-5) is a privileged purine bioisostere scaffold engineered for orthogonal, two-step diversification. The 4-chloro group enables high-yield SNAr amination, while the 6-hydroxyl group permits subsequent alkylation or coupling—a reactive pattern absent in simpler 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (no OH) or 4-amino analogs (no Cl). This dual-handle design supports efficient parallel synthesis of focused ATP-competitive kinase inhibitor libraries, systematic SAR mapping of dual TS/DHFR antifolate antitumor agents, and selective TLR7 agonist development. Researchers gain a single, versatile intermediate that accelerates lead optimization for oncology, inflammation, and innate immunity targets.

Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
Cat. No. B7967899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
Molecular FormulaC6H4ClN3O
Molecular Weight169.57 g/mol
Structural Identifiers
SMILESC1C2=C(C(=NC=N2)Cl)NC1=O
InChIInChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h2H,1H2,(H,10,11)
InChIKeyKZDGMBIFOZKEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol: A Key Building Block for Kinase Inhibitor Discovery


4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (CAS: 1516103-67-5) is a heterocyclic compound belonging to the pyrrolo[3,2-d]pyrimidine class . This specific scaffold is a common bioisostere for purines and is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors [1]. The compound features a 4-chloro substituent and a 6-hydroxyl group on the fused bicyclic core, which provides a defined pattern of electrophilic and nucleophilic sites for sequential chemical modification .

The Functional Precision of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in Chemical Synthesis


Within the pyrrolo[3,2-d]pyrimidine class, even minor structural variations can significantly alter a compound's utility as a synthetic intermediate. Unlike simpler analogs like 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, which lacks the 6-hydroxyl group , or 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol, which lacks the chloro leaving group , this specific compound offers a unique, dual-functional handle. The presence of both a reactive chlorine atom for nucleophilic aromatic substitution (SNAr) and a hydroxyl group for subsequent alkylation or coupling reactions provides a distinct, orthogonal synthetic pathway for building complex kinase inhibitor libraries .

Quantifiable Differentiation Evidence for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol


Synthetic Utility: Orthogonal Functionalization via SNAr and Subsequent Reactions

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol possesses two distinct reactive sites that allow for sequential and orthogonal functionalization. This is a key advantage over compounds with only a single reactive handle or two identical handles. The 4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), while the 6-hydroxyl group can be independently modified (e.g., alkylated, protected) . In contrast, analogs like 4-chloro-5H-pyrrolo[3,2-d]pyrimidine offer only the chloro group, while 4-amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol offers only the hydroxyl/amino group for modification, limiting the synthetic diversity that can be achieved in a single step or sequence [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Potency Profile: Micromolar Activity in Antifolate Antitumor Assays

While direct data for the exact compound is limited, a study on 6-substituted pyrrolo[3,2-d]pyrimidine antifolates provides a baseline for the scaffold's antiproliferative potential [1]. The most potent compound from this series (15a) demonstrated GI50 values of 0.73, 1.72, and 8.92 µM against A549, H1299, and HL60 cancer cell lines, respectively. The study indicates that the 6-position substitution on the pyrrolo[3,2-d]pyrimidine core is a critical determinant of antitumor activity, and the target compound provides a versatile starting point for exploring this structure-activity relationship (SAR) by allowing for diverse modifications at the 4- and 6-positions.

Anticancer Antifolate Cell Proliferation

Kinase Inhibition Selectivity Potential: A Purine Bioisostere Scaffold

The pyrrolo[3,2-d]pyrimidine scaffold has been successfully employed to develop selective inhibitors, as demonstrated by its use in creating potent and selective Toll-like Receptor 7 (TLR7) agonists with an advantage over scaffolds that have residual TLR8 activity [1]. The core structure of the target compound is a well-established bioisostere of the purine ring system found in ATP [2]. This allows it to act as a foundational template for designing ATP-competitive kinase inhibitors. The strategic placement of the chlorine and hydroxyl groups on the target compound provides chemists with the precise tools needed to explore the chemical space around the ATP-binding pocket, aiming to achieve high selectivity profiles that are often not attainable with less functionalized or more rigid purine-based starting materials.

Kinase Inhibitor Selectivity Medicinal Chemistry

High-Impact Application Scenarios for 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in Drug Discovery


Kinase Inhibitor Library Synthesis

The compound is an ideal starting material for synthesizing focused libraries of ATP-competitive kinase inhibitors. The 4-chloro group can be readily displaced with a diverse set of amines in a parallel synthesis format, while the 6-hydroxyl group can be further elaborated (e.g., alkylated with various groups) in a subsequent step. This two-step, orthogonal diversification strategy allows for the efficient exploration of chemical space to identify novel lead compounds with improved potency and selectivity profiles against a range of oncology and inflammation targets .

Structure-Activity Relationship (SAR) Studies for Antifolates

Researchers investigating novel antifolate antitumor agents can utilize this building block to systematically probe the SAR at the 4- and 6-positions of the pyrrolo[3,2-d]pyrimidine core. As demonstrated in prior work, modifications at these positions can significantly impact cellular potency and the mechanism of action, including dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) [1]. This compound enables the design and synthesis of next-generation analogs with improved therapeutic indices.

Development of Selective TLR7/8 Modulators

Given the success of the pyrrolo[3,2-d]pyrimidine scaffold in generating selective TLR7 agonists [2], this compound can serve as a key intermediate in the development of new chemical entities targeting innate immunity pathways. The ability to finely tune substituents at both the 4- and 6-positions is crucial for achieving the high selectivity over related receptors (e.g., TLR8) required for favorable drug tolerability and efficacy in treating viral infections and as vaccine adjuvants.

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